2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

medicinal chemistry physicochemical property logP

2',3'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS 884504-24-9) is a synthetic organic compound belonging to the fluorinated propiophenone class, featuring a 2,3-difluorophenyl ketone moiety and a 1,3-dioxane-protected aldehyde group. It is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, where the combination of fluorine substitution and the masked aldehyde functionality enables downstream derivatization.

Molecular Formula C13H14F2O3
Molecular Weight 256.24 g/mol
CAS No. 884504-24-9
Cat. No. B1326167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone
CAS884504-24-9
Molecular FormulaC13H14F2O3
Molecular Weight256.24 g/mol
Structural Identifiers
SMILESC1COC(OC1)CCC(=O)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C13H14F2O3/c14-10-4-1-3-9(13(10)15)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2
InChIKeyDSMIANQLEJVFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS 884504-24-9): A Fluorinated Propiophenone Building Block for Medicinal Chemistry Procurement


2',3'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS 884504-24-9) is a synthetic organic compound belonging to the fluorinated propiophenone class, featuring a 2,3-difluorophenyl ketone moiety and a 1,3-dioxane-protected aldehyde group . It is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, where the combination of fluorine substitution and the masked aldehyde functionality enables downstream derivatization . The compound has a molecular formula C13H14F2O3, molecular weight 256.25 g/mol, and is supplied by multiple vendors at purities of 97–98% .

Why 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone Cannot Be Replaced by Other Difluoro or Non-Fluorinated Propiophenone Analogs


The specific 2,3-difluoro substitution pattern on the phenyl ring critically determines the compound's physicochemical profile in ways that directly impact both synthetic utility and drug-like properties. The 2,3-difluoro isomer exhibits an ACD/LogP of 1.14 , which is substantially lower than the 2,6-difluoro isomer (LogP 2.69 [1]) and the non-fluorinated parent compound (LogP 2.41 ). This ~1.3–1.5 log unit reduction translates to a >10-fold difference in predicted lipophilicity, influencing aqueous solubility, membrane permeability, and metabolic stability. Additionally, the boiling point and density differ measurably between isomers, affecting purification method selection. Consequently, interchanging these analogs without adjusting synthetic protocols or biological design can lead to divergent reactivity, altered pharmacokinetics, or failed crystallization. The data below quantify these differences.

Quantitative Differentiation of 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone from Its Closest Analogs


Quantified LogP Differential: 2,3-Difluoro Isomer is Over 10-Fold More Hydrophilic than 2,6-Difluoro and Non-Fluorinated Analogs

The predicted octanol-water partition coefficient (LogP) for 2',3'-difluoro-3-(1,3-dioxan-2-yl)propiophenone is 1.14 , compared with 2.69 for the 2,6-difluoro isomer [1] and 2.41 for the non-fluorinated analog . This represents a 1.55 and 1.27 log unit decrease, respectively, corresponding to approximately 35-fold and 19-fold lower predicted lipophilicity. Such a significant reduction in LogP suggests that the 2,3-difluoro isomer will exhibit markedly higher aqueous solubility and potentially reduced off-target binding, which is critical for early-stage drug candidate profiling.

medicinal chemistry physicochemical property logP lipophilicity

Distinct Boiling Point and Density Differentiate 2,3-Difluoro Isomer from 2,6-Difluoro and Non-Fluorinated Analogs for Purification

The 2,3-difluoro isomer exhibits a boiling point of 349.6±32.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ . In contrast, the 2,6-difluoro isomer has a boiling point of 337.5 °C and density 1.217 g/cm³ , while the non-fluorinated analog boils at 340.6 °C with density 1.09 g/cm³ . The ~12 °C higher boiling point of the 2,3-difluoro isomer relative to the 2,6-isomer, combined with its lower density, can influence distillation fraction collection and chromatographic retention behavior.

synthetic chemistry purification distillation physical property

Commercial Purity Benchmarking: 2,3-Difluoro Isomer Available at 97–98% Purity from Multiple Suppliers

The target compound is commercially available at 97% purity from Fluorochem , 97% from Sigma-Aldrich (Rieke Metals) , and 98% from Leyan . This purity range is comparable to or exceeds that typically offered for the 2,6-difluoro isomer (97% ) and the non-fluorinated analog (95% ). The consistent 97–98% purity across reputable suppliers ensures reproducible performance in research applications.

procurement purity vendor comparison

Optimal Application Scenarios for 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone Based on Differential Evidence


Medicinal Chemistry: Selecting a Building Block with Reduced Lipophilicity to Improve Aqueous Solubility

When designing compound libraries or lead series where aqueous solubility is a critical parameter, the 2,3-difluoro isomer's LogP of 1.14 makes it the most hydrophilic choice among the available difluoro and non-fluorinated propiophenone analogs. This lower lipophilicity can reduce the risk of solubility-limited absorption and off-target binding, as supported by the >10-fold LogP difference relative to the 2,6-difluoro isomer [1].

Synthetic Chemistry: Tailoring Purification Strategy via Boiling Point Differences

Process chemists scaling up reactions can leverage the 2,3-difluoro isomer's distinct boiling point (349.6 °C ) relative to the 2,6-isomer (337.5 °C [1]) to optimize distillation separation or design gradient chromatography methods. The ~12 °C difference provides a meaningful window for fractionation in vacuum distillation setups.

Procurement: Ensuring Reproducible Research with Standardized Purity

The target compound is consistently supplied at 97–98% purity by multiple vendors (Fluorochem, Sigma-Aldrich, Leyan) [1]. This purity level meets or exceeds that of alternative isomers, minimizing the need for costly and time-consuming repurification and ensuring batch-to-batch reproducibility in biological assays and chemical syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.